molecular formula C20H27N5O5 B2615518 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941885-79-6

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2615518
CAS RN: 941885-79-6
M. Wt: 417.466
InChI Key: OHMJQILEIBGBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O5 and its molecular weight is 417.466. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through reactions involving 2-aminotheophyllines and glycerol epichlorohydrin, demonstrating the versatility of reactions to produce a range of purine derivatives with potential biological activities (Kremzer et al., 1981).
  • Detailed crystallographic analysis of similar purine compounds, including 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, reveals insights into their molecular conformation, stabilized by intermolecular hydrogen bonding and intramolecular interactions, which could be crucial for understanding their biological functions (Karczmarzyk et al., 1995).

Potential Biological Activities

  • A study on new [c,d]-fused purinediones explores the synthesis of 2-substituted purine derivatives, hinting at the exploration of these compounds for various biological activities, including their potential as neuroprotective or neurotoxic agents (Šimo et al., 1995).
  • The synthesis of 8-aminoalkyl derivatives of purine-2,6-dione with various substituents explores their affinity and functional activity at serotonin receptors, indicating potential applications in psychopharmacology, particularly in the development of antidepressant and anxiolytic drugs (Chłoń-Rzepa et al., 2013).

properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5/c1-12-6-5-7-15(8-12)30-11-14(27)10-25-16-17(22-19(25)21-9-13(2)26)23(3)20(29)24(4)18(16)28/h5-8,13-14,26-27H,9-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMJQILEIBGBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)O)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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